molecular formula C13H22N4O2 B2637858 4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide CAS No. 2101195-86-0

4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2637858
CAS No.: 2101195-86-0
M. Wt: 266.345
InChI Key: VOCHWWFJEFMUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and is substituted with an amino group, a cyclopentyl group, and a methoxypropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Amination: The amino group can be introduced via nucleophilic substitution reactions.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid or ester with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxypropyl group.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its potential as a ligand for various biological targets makes it valuable for drug discovery and development.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its structural features suggest potential activity against various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for modifications that can tailor the material properties for specific applications.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions, while the amino and methoxypropyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxamide: Lacks the methoxypropyl group, which may affect its solubility and binding properties.

    4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a different alkyl chain length, potentially altering its pharmacokinetic properties.

    4-Amino-1-cyclopentyl-N-(3-ethoxypropyl)-1H-pyrazole-3-carboxamide: Substitution of the methoxy group with an ethoxy group, which may influence its chemical reactivity and biological activity.

Uniqueness

The presence of the methoxypropyl group in 4-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide distinguishes it from similar compounds, potentially offering unique interactions with biological targets and distinct chemical reactivity. This uniqueness can be leveraged in the design of new compounds with improved properties for various applications.

Properties

IUPAC Name

4-amino-1-cyclopentyl-N-(3-methoxypropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-19-8-4-7-15-13(18)12-11(14)9-17(16-12)10-5-2-3-6-10/h9-10H,2-8,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCHWWFJEFMUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN(C=C1N)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.